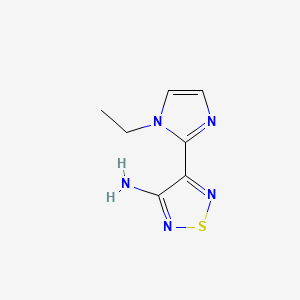![molecular formula C13H23NO3 B13521002 tert-butylN-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13521002.png)
tert-butylN-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate: is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate typically involves a multi-step process. One common method is the photocatalytic cycloaddition reaction, which provides access to bicyclo[2.1.1]hexanes with various substitution patterns . This reaction is operationally simple and can be performed under mild conditions, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced photochemical reactors to ensure consistent and efficient synthesis. The scalability of the photocatalytic cycloaddition reaction makes it a viable option for industrial applications, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: Its unique structure makes it a potential candidate for drug design and development.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate
- tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate
- tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Uniqueness
tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate is unique due to its specific bicyclic structure, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)-2-bicyclo[2.1.1]hexanyl]methyl]carbamate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-4-9-5-13(10,6-9)8-15/h9-10,15H,4-8H2,1-3H3,(H,14,16) |
InChI Key |
MUIDKYLNNZNUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CC1(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
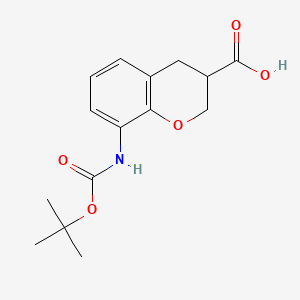
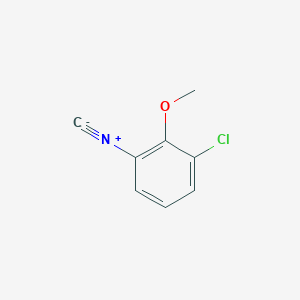
![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)


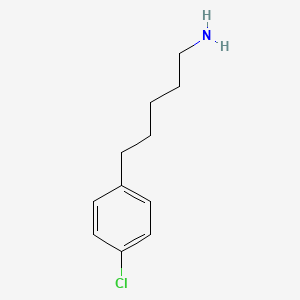
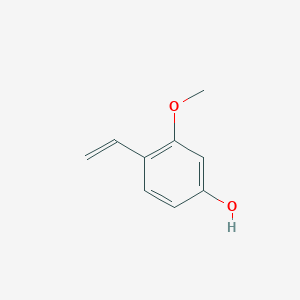
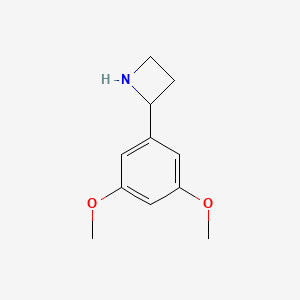
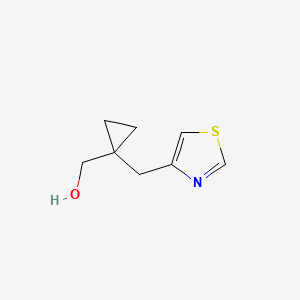
![sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate](/img/structure/B13520991.png)
